IRON
Description
Properties
Key on ui mechanism of action |
Iron is incorporated into various proteins to serve biological functions as a structural component or cofactor. Once ferric or ferrous cation from intestinal enterocytes or reticuloendothelial macrophages is bound to circulating transferrin, iron-transferrin complex binds to the cell-surface transferrin receptor (TfR) 1, resulting in endocytosis and uptake of the metal cargo. Internalized iron is transported to mitochondria for the synthesis of heme or iron-sulfur clusters, which are integral parts of several metalloproteins. Excess iron is stored and detoxified in cytosolic ferritin. Internalized Fe2+ exported across the basolateral membrane into the bloodstream via Fe+2 transporter ferroportin, which is coupled by reoxidation to Fe3+ via membrane-bound ferroxidase hephaestin or ceruloplasmin activity. Fe+3 is again scavenged by transferrin which maintains the ferric iron in a redox-inert state and delivers it into tissues. Fe3+ participates in the autoxidation reaction, where it can be chelated by DNA. It mainly binds to the backbone phosphate group, whereas at higher metal ion content, the cation binds to both guanine N-7 atom and the backbone phosphate group. |
|---|---|
CAS No. |
7439-89-6 |
Molecular Formula |
Fe+3 |
Molecular Weight |
55.84 g/mol |
IUPAC Name |
iron(3+) |
InChI |
InChI=1S/Fe/q+3 |
InChI Key |
VTLYFUHAOXGGBS-UHFFFAOYSA-N |
impurities |
Blast furnace pig iron contains silicon, sulfur, phosphorus, manganese and carbon. |
SMILES |
[Fe] |
Canonical SMILES |
[Fe+3] |
boiling_point |
2,861 °C 288 °F |
Color/Form |
Silvery-white or gray, soft, ductile, malleable metal ... In powder form it is black to gray Cubic crystal system. Body-centered cubic structure Silver-white or gray metal TENACIOUS, LUSTROUS METAL Pure iron is a silvery white, relatively soft metal |
density |
7.87 g/cu cm Density: ...cast 7.76; wrought 7.25-7.78; steel 7.6-7.78. |
melting_point |
1538 °C |
Other CAS No. |
7439-89-6 14067-02-8 8048-10-0 12597-68-1 8053-60-9 |
physical_description |
Solid |
Pictograms |
Flammable; Irritant; Environmental Hazard |
shelf_life |
Stable in dry air but readily oxidizes in moist air forming "rust" (chiefly oxide, hydrated). |
solubility |
Insoluble |
Synonyms |
300A; 3ZhP; A 131; A 227; A 227 (iron); AC 325; AQ 80; ASC 300; ASC 300 (metal); ATW 230; ATW 432; Actino-iron; Ancor B; Ancor EN 80/150; Ancor Image 100; Armco 80; Armco iron; Atomel 300M200; Atomel 500M; Atomet 28; Atomiron 44MR; AFP 5; BASF-EW; CF |
vapor_pressure |
1Pa at 1455 °C (solid); 10 Pa at 1617 °C; 100 Pa at 1818 °C; 1 kPa at 2073 °C; 10 kPa at 2406 °C; 100 kPa at 2859 °C depends upon the specific compound |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary targets of iron are hemoglobin and cytochrome , which are essential components of respiratory enzyme systems. Iron is a vital constituent of these proteins, playing a significant role in oxygen transport and cellular oxidation mechanisms.
Mode of Action
Iron interacts with its targets primarily through its role in oxygen transport . As a constituent of hemoglobin, iron is responsible for transporting oxygen to tissues. It also participates in cellular oxidation mechanisms, contributing to various metabolic processes.
Biochemical Pathways
Iron is involved in several biochemical pathways. It is a key player in the metabolic process of endothermic animals. Iron participates in different metabolic processes, including cellular respiration and electron transport (cytochromes), oxygen metabolism (peroxidases and catalases), DNA synthesis (ribonucleotide reductase), gene regulation, drug metabolism, and steroid synthesis. Abnormalities in iron-containing proteins or iron metabolic pathways can lead to various diseases.
Pharmacokinetics
Iron’s pharmacokinetics are complex due to its ubiquity and the compartmentalized sites of action. The primary site of action of iron is the erythrocyte, and the process of erythropoiesis, i.e., formation of new erythrocytes, takes 3-4 weeks. Iron can be administered intravenously in the form of polynuclear iron (III)-hydroxide complexes with carbohydrate ligands or orally as iron (II) (ferrous) salts or iron (III) (ferric) complexes.
Result of Action
The primary result of iron’s action is the prevention and treatment of iron-deficiency anemia . Iron is used to build up the blood in anemia. Its chief functions are in the transport of oxygen to tissue (hemoglobin) and in cellular oxidation mechanisms. Depletion of iron stores may result in iron-deficiency anemia.
Action Environment
Iron’s action, efficacy, and stability can be influenced by various environmental factors. For instance, dietary iron can be absorbed as part of a protein such as heme protein or iron must be in its ferrous Fe 2+ form. The lack of GPI-Cp in the CNS also leads to an accumulation of Fe 2+ ions in the cells, as ferritin can only bind Fe 3+. Iron is the second most abundant metal on earth, comprising about 5% of the earth’s crust. Its significance to humans is paramount, as it is a vital micronutrient for human existence.
Biochemical Analysis
Biochemical Properties
Iron interacts with several enzymes, proteins, and other biomolecules. It is a key component of molecules such as myoglobin, hemoglobin, ferritin, and transferrin. Iron is also involved in various classes of iron enzymes, contributing to diverse essential metabolic processes.
Cellular Effects
Iron influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, iron is essential for the proliferation and effector activity of T cells, which are crucial for defense against bacteria and viruses.
Molecular Mechanism
At the molecular level, iron exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Iron can exist in two different oxidation forms: iron-II (Fe 2+) and iron-III (Fe 3+), which interact differently with surrounding ligands.
Dosage Effects in Animal Models
The effects of iron vary with different dosages in animal models. While low to moderate levels of iron are essential for normal physiological functions, high doses can lead to toxic or adverse effects. The exact threshold effects and toxicity levels can vary depending on the specific animal model and study design.
Metabolic Pathways
Iron is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels. For example, iron is crucial for the metabolic pathways leading to the synthesis of catecholamines, serotonin, and melatonin.
Transport and Distribution
Iron is transported and distributed within cells and tissues through specific transporters and binding proteins. Transferrin, for instance, is a key protein that binds to iron and transports it throughout the body.
Subcellular Localization
The subcellular localization of iron and its effects on activity or function are complex. Iron can be found in various compartments or organelles within the cell, and its localization can influence its activity. For example, iron stored in ferritin is found in the cytosol, while iron in hemoglobin is located in the erythrocytes.
Biological Activity
Iron is a crucial element in biological systems, playing an essential role in various physiological processes. Its biological activity is closely tied to its metabolism, transport, and regulation within the body. This article explores the biological activity of iron, emphasizing its roles in oxygen transport, energy generation, and cellular functions, as well as the consequences of iron deficiency and overload.
Importance of Iron in Biological Systems
Iron is a vital component of several biological molecules and processes:
- Oxygen Transport : Approximately 67% of total body iron is found in hemoglobin, which transports oxygen from the lungs to tissues. Myoglobin, which stores oxygen in muscle cells, contains about 3.5% of total body iron .
- Energy Generation : Iron is integral to cytochromes involved in the electron transport chain, contributing to cellular respiration and energy production .
- Enzymatic Functions : Iron serves as a cofactor for numerous enzymes involved in DNA synthesis, repair, and metabolism .
Iron Metabolism
Iron metabolism is regulated through a complex network involving absorption, transport, storage, and utilization. The key players include:
- Hepcidin : A hormone that regulates iron homeostasis by controlling the absorption of iron from the intestine and its release from macrophages and liver cells. Hepcidin inhibits ferroportin, the primary iron exporter .
- Transferrin : A glycoprotein that binds iron in the bloodstream and facilitates its transport to tissues via transferrin receptors (TfR) .
Table 1: Key Players in Iron Metabolism
| Component | Function |
|---|---|
| Hepcidin | Regulates serum iron levels |
| Ferroportin | Exports iron from cells |
| Transferrin | Transports iron in circulation |
| Ferritin | Stores excess iron |
| DMT1 | Imports iron into cells |
Oxygen Transport
Iron's role in hemoglobin allows for efficient oxygen transport. The binding of oxygen to iron-containing heme groups facilitates gas exchange in tissues.
Cellular Energy Production
Iron is essential for mitochondrial function. It participates in forming heme and iron-sulfur clusters critical for enzyme activity within the electron transport chain.
Immune Function
Iron influences immune responses. Adequate iron levels are necessary for the proliferation of lymphocytes and the production of reactive oxygen species that combat pathogens .
Consequences of Iron Imbalance
Both iron deficiency and overload can have significant health implications:
- Iron Deficiency : Leads to anemia characterized by fatigue, weakness, and impaired cognitive function. In children, it can result in developmental delays and behavioral issues .
- Iron Overload : Excessive iron can cause toxicity, affecting organs such as the liver and heart. Conditions like hereditary hemochromatosis exemplify pathological states resulting from dysregulated iron metabolism .
Case Studies
-
Anemia Due to Iron Deficiency :
A study involving pregnant women showed that inadequate dietary iron led to increased rates of anemia, impacting both maternal health and fetal development. Supplementation improved hemoglobin levels significantly. -
Hemochromatosis :
Research on patients with hereditary hemochromatosis revealed that excessive iron accumulation leads to severe liver damage and increased risk of liver cancer. Treatment involved phlebotomy to reduce iron levels effectively.
Scientific Research Applications
Energy Production
Photocatalysis and Solar Energy
Recent advancements have highlighted iron's potential in solar energy applications. Researchers developed an innovative iron molecule capable of functioning as both a photocatalyst and a component in solar cells. This molecule can absorb solar energy to produce fuel, such as hydrogen through water splitting or methanol from carbon dioxide. The use of iron, which is abundant and inexpensive compared to noble metals like ruthenium or iridium, presents a cost-effective alternative for sustainable energy solutions .
| Application | Iron Compound | Function | Advantages |
|---|---|---|---|
| Photocatalysts | Iron-based molecules | Solar fuel production | Cost-effective, abundant |
| Solar cells | Iron complexes | Electricity generation | Replaces rare metals |
Biomedical Applications
Iron Nanoparticles in Medicine
Iron nanoparticles are gaining attention for their biomedical applications, particularly in drug delivery and magnetic resonance imaging (MRI). Their higher magnetic moment compared to iron oxides allows for effective magnetic targeting of drugs. This capability enhances the precision of drug delivery systems, reducing side effects and improving therapeutic outcomes .
Key Biomedical Uses:
- Magnetic Drug Delivery: Iron nanoparticles are used to deliver drugs directly to targeted sites within the body by applying an external magnetic field.
- MRI Contrast Agents: Iron compounds improve the contrast in MRI scans, aiding in better diagnostic imaging .
| Application | Iron Form | Function |
|---|---|---|
| Magnetic drug delivery | Iron nanoparticles | Targeted delivery of medications |
| MRI contrast enhancement | Iron compounds | Improved imaging clarity |
Environmental Applications
Water Treatment
Iron compounds are extensively used in water purification processes. They serve as coagulants to remove impurities from water, making them essential in municipal water treatment facilities. Additionally, iron is employed in the remediation of contaminated sites due to its ability to react with various pollutants .
| Application | Iron Compound | Function |
|---|---|---|
| Water purification | Ferric chloride | Coagulation of impurities |
| Environmental remediation | Zero-valent iron | Reduction of contaminants |
Advanced Materials
Alloys and Structural Applications
Iron is a fundamental component in the production of various alloys that enhance material properties such as strength and corrosion resistance. For instance, stainless steel, which contains iron along with chromium and nickel, is widely used in construction and manufacturing due to its durability.
Key Properties:
- Strength: Iron-based alloys exhibit high tensile strength.
- Corrosion Resistance: Stainless steel is resistant to rusting and staining.
| Material Type | Composition | Applications |
|---|---|---|
| Stainless Steel | Iron + Chromium + Nickel | Construction, kitchenware |
| Cast Iron | Iron + Carbon | Engine blocks, pipes |
Case Study 1: Solar Energy Innovation
A study conducted by researchers at Lund University demonstrated that an engineered iron molecule could effectively capture solar light for photocatalytic reactions. This breakthrough allows for the potential replacement of expensive noble metals in solar technology with affordable iron-based alternatives .
Case Study 2: Drug Delivery Systems
Research on iron nanoparticles has shown their efficacy in targeted drug delivery systems. A study indicated that these nanoparticles could significantly improve the localization of chemotherapy agents at tumor sites while minimizing systemic exposure .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Metal Oxides
| Compound | Crystal Phase | Magnetic Coercivity (Oe) | Specific Surface Area (m²/g) | Key Applications |
|---|---|---|---|---|
| γ-Fe₂O₃ | Cubic | 100–300 | 50–80 | Catalysis, MRI contrast |
| CoFe₂O₄ | Spinel | 1,800–2,200 | 30–50 | Data storage, sensors |
| MnO₂ | Tetragonal | Non-magnetic | 150–200 | Batteries, capacitors |
Iron Phosphates vs. Aluminum/Calcium Phosphates
Iron phosphate glasses (e.g., FePO₄) are structurally analogous to aluminum phosphates but differ in bonding and thermal stability:
- Bond Distances : Raman spectroscopy reveals that Fe–O bonds in iron metaphosphate glasses (1.57 Å) are longer than Al–O bonds in aluminum phosphate glasses (1.48 Å), leading to lower glass transition temperatures (~450°C vs. ~600°C) .
- Bioactivity : Calcium phosphates (e.g., hydroxyapatite) are biocompatible for bone implants, whereas iron phosphates are inert but useful in corrosion-resistant coatings .
Iron Sulfides vs. Other Metal Sulfides
- Pyrite (FeS₂) : Compared to CuFeS₂ (chalcopyrite), pyrite has a higher electrical conductivity (10³ S/cm vs. 10⁻² S/cm) but is less stable in acidic environments, limiting its use in photovoltaics .
- Mackinawite (FeS) : Unlike NiS, FeS exhibits rapid oxidation in air, forming FeO(OH), which complicates its use in hydrogen storage .
Iron in Catalysis vs. Noble Metals
Iron catalysts are increasingly replacing noble metals (e.g., Pd, Pt) due to cost and sustainability advantages:
- Fenton Reactions: Fe²⁺ activates H₂O₂ to generate Fe⁴⁺-oxo (FeO²⁺), a potent oxidant with selective reactivity toward organic pollutants (e.g., 90% degradation of methylene blue in 30 minutes). In contrast, Pd-based catalysts require higher temperatures and show non-selective oxidation .
- Cross-Coupling Reactions: Ferric chloride (FeCl₃) catalyzes arylalkylation reactions at 25–50°C, whereas Pd catalysts typically require 80–120°C. However, FeCl₃ has lower turnover frequencies (10²–10³ h⁻¹ vs. 10⁵–10⁶ h⁻¹ for Pd) .
Table 2: Oxidative Potential of Fe⁴⁺-Oxo vs. Free Radicals
| Oxidant | Reduction Potential (V) | Lifetime (μs) | Selectivity |
|---|---|---|---|
| Fe⁴⁺-oxo | 2.2–2.5 | 10–100 | High |
| Hydroxyl radical (•OH) | 2.8 | <1 | Low |
| Sulfate radical (SO₄•⁻) | 2.5–3.1 | 30–40 | Moderate |
Key Research Findings and Contradictions
- Phase Stability : Studies on CoFe₂O₄ synthesis using natural iron sand revealed three phases (cobalt ferrite, maghemite, hematite), contradicting earlier reports of two-phase systems .
- Oxidant Dominance: While Fe⁴⁺-oxo was once thought to be a minor contributor in Fe²⁺/H₂O₂ systems, recent work shows it drives >70% of pollutant degradation under neutral pH, challenging the traditional •OH-dominated paradigm .
Preparation Methods
Thermodynamic and Chemical Principles
The reduction of iron oxides occurs through a staged sequence:
The limestone flux () decomposes to calcium oxide, reacting with silica impurities to form slag ():
Modern Operational Parameters
Contemporary blast furnaces achieve remarkable efficiency through:
-
Oxygen enrichment (25–30% ) reducing coke consumption by 15–20%
-
Pulverized coal injection (PCI) substituting 40% of coke requirements
High-Purity Iron Production for Specialty Applications
Industrial pure iron (99.8–99.9% Fe) and ultra-high purity iron (99.99+% Fe) require specialized refining techniques beyond conventional smelting.
Electroslag Remelting (ESR)
This secondary refining process removes inclusions through:
Zone Refining
For semiconductor-grade iron (99.9999% purity):
Comparative Analysis of Production Methods
| Method | Purity (% Fe) | Capacity (t/year) | Key Applications |
|---|---|---|---|
| Basic Oxygen Furnace | 99.5–99.8 | 10⁶–10⁷ | Structural steel |
| ESR | 99.9–99.95 | 10³–10⁴ | Magnetic cores |
| Zone Refining | 99.999+ | 10–10² | Quantum materials |
Nanoscale Iron Synthesis: Controlled Morphology and Surface Engineering
Iron nanoparticles (Fe NPs) exhibit unique catalytic and magnetic properties dependent on synthesis methodology.
Chemical Coprecipitation
The most scalable approach for magnetic NPs:
-
Dissolve and salts in 1:2 molar ratio
-
Precipitate with NH₄OH at pH 10–12
Critical parameters:
Thermal Decomposition
Produces monodisperse Fe NPs through:
Key advantages:
-
Narrow size distribution (σ <10%)
-
Organic ligand functionalization
Advanced Laboratory-Scale Synthesis Techniques
Specialized research facilities employ cutting-edge methods for novel iron alloys:
Plasma Arc Melting (PAM)
Operational characteristics:
Vacuum Induction Melting (VIM)
Enables ultra-clean iron production:
-
Pressure: 10⁻³–10⁻⁵ mbar
-
Alloying flexibility: ±0.5% composition tolerance
Novel Chemical Synthesis Routes
Q & A
Q. Q1. What are the key methodological considerations when characterizing iron compounds in environmental samples?
Answer: Focus on sample preparation (e.g., acid digestion for ICP-MS analysis), spectroscopic validation (XRD for crystallinity ), and contamination control. Use triplicate measurements to ensure reproducibility, and cross-validate results with techniques like Mössbauer spectroscopy for oxidation state determination. Avoid over-reliance on single analytical methods to address potential matrix effects .
Q. Q2. How do researchers design experiments to assess iron bioavailability in biological systems?
Answer: Utilize in vitro models (e.g., Caco-2 cell lines) with controlled iron sources (ferrous sulfate vs. nanoparticles ). Measure biomarkers like serum ferritin and hemoglobin in in vivo studies. Ensure dietary controls (e.g., standardized feed compositions) and account for confounding variables (pH, competing ions) using factorial experimental designs .
Q. Q3. What are the standard protocols for synthesizing iron oxide nanoparticles with controlled size and morphology?
Answer: Co-precipitation (adjusting pH and ionic strength) and thermal decomposition (organic solvent systems) are common. Characterize using TEM for size distribution and DLS for colloidal stability. Include purity checks via FTIR to detect organic residues .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in data on iron’s role in catalytic Fenton reactions under varying pH conditions?
Answer: Conduct systematic kinetic studies with controlled reactive oxygen species (ROS) scavengers. Use stopped-flow spectroscopy to monitor intermediate radicals and validate findings with computational modeling (DFT for reaction pathways). Address discrepancies by comparing aqueous vs. non-aqueous solvent systems .
Q. Q5. What advanced methodologies are employed to study iron’s electronic structure in metalloenzymes?
Answer: Combine X-ray absorption spectroscopy (XAS) for oxidation state analysis with EPR to detect paramagnetic centers. Pair these with molecular dynamics simulations to correlate electronic structure with enzymatic activity. Ensure cryogenic conditions to stabilize transient states .
Q. Q6. How should researchers design multi-omics studies to investigate systemic iron regulation in eukaryotes?
Answer: Integrate transcriptomics (RNA-seq of hepcidin pathways), proteomics (LC-MS for ferroportin expression), and metabolomics (iron-sulfur cluster intermediates). Use bioinformatics tools (e.g., STRING for protein networks) and validate with knockout models. Address data integration challenges via pathway enrichment analysis .
Methodological Challenges & Solutions
Q. Q7. What strategies mitigate interference from endogenous iron in spectroscopic analyses of biological tissues?
Answer: Employ chelating agents (e.g., deferoxamine) during sample preparation. Use synchrotron-based micro-XRF for spatially resolved mapping to distinguish exogenous vs. endogenous iron. Validate with isotope dilution assays .
Q. Q8. How can researchers optimize experimental conditions for studying iron redox cycling in anaerobic environments?
Answer: Use gloveboxes (<1 ppm O₂) and electrochemical cells with Ag/AgCl reference electrodes. Monitor Fe²⁺/Fe³⁺ ratios via UV-Vis spectrophotometry and validate with geochemical modeling (PHREEQC). Include abiotic controls to isolate microbial contributions .
Data Interpretation & Validation
Q. Q9. How do researchers address variability in iron isotope fractionation data across geological samples?
Answer: Apply mass bias correction using internal standards (e.g., δ⁵⁶Fe vs. IRMM-014). Use principal component analysis (PCA) to identify geochemical outliers and replicate measurements across labs. Cross-reference with lithology and depositional environment metadata .
Q. Q10. What statistical approaches are recommended for analyzing iron-dependent gene expression datasets?
Answer: Use Benjamini-Hochberg correction for multiple comparisons in RNA-seq data. Apply weighted gene co-expression network analysis (WGCNA) to identify iron-responsive modules. Validate with qPCR and siRNA knockdown experiments .
Emerging Techniques
Q. Q11. How can cryo-EM be applied to study iron-containing protein complexes at near-atomic resolution?
Answer: Optimize vitrification protocols to preserve labile iron-sulfur clusters. Use particle picking algorithms (e.g., RELION) for heterogeneous samples. Validate with mutagenesis studies targeting iron-binding residues .
Q. Q12. What are the best practices for integrating machine learning in predicting iron-based catalyst performance?
Answer: Train models on DFT-calculated descriptors (e.g., d-band center, adsorption energies). Validate with high-throughput experimental screening (combinatorial libraries). Address overfitting via k-fold cross-validation and SHAP analysis for interpretability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
